molecular formula C14H18Cl2N2O5 B2610105 4-((3,5-Dichlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid CAS No. 1098637-12-7

4-((3,5-Dichlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid

Cat. No.: B2610105
CAS No.: 1098637-12-7
M. Wt: 365.21
InChI Key: GKRABCIWHWSNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of substituted butanoic acids, featuring a 3,5-dichlorophenylamino group at the C4 position and a 2-(2-hydroxyethoxy)ethylamino group at the C2 position of the butanoic acid backbone.

Properties

IUPAC Name

4-(3,5-dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O5/c15-9-5-10(16)7-11(6-9)18-13(20)8-12(14(21)22)17-1-3-23-4-2-19/h5-7,12,17,19H,1-4,8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRABCIWHWSNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3,5-Dichlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid, with CAS number 1098637-12-7, is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈Cl₂N₂O₅
  • Molecular Weight : 365.2 g/mol
  • Structure : The compound features a dichlorophenyl group and an oxobutanoic acid moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorinated phenyl compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AHighModerate
Compound BModerateHigh
This compound TBDTBD

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes or inhibits specific enzymatic pathways critical for microbial growth.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study tested the antimicrobial effects of various derivatives including this compound against multiple strains of bacteria. Results indicated a promising activity profile that warrants further exploration in clinical settings .
  • Toxicological Assessment :
    • Toxicity studies were conducted to evaluate the safety profile of the compound. Preliminary data suggest low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.

Comparison with Similar Compounds

Research Implications and Unanswered Questions

While the evidence lacks direct pharmacological data for the target compound, structural comparisons suggest:

Solubility-Bioavailability Trade-off: The ethoxy-ethylamino group may necessitate formulation adjustments (e.g., prodrug strategies) to balance solubility and permeability.

Synthetic Feasibility : The complex substituents at C2 and C4 could pose challenges in synthesis, requiring optimized coupling reagents or protection/deprotection steps.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Synthetic routes for structurally similar compounds often involve Michael-type additions, Friedel-Crafts acylations, or amidation reactions . To optimize synthesis:

  • Reaction Conditions: Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction rates.
  • Catalysts: Employ coupling agents like EDC/HOBt for amide bond formation to minimize side reactions .
  • Purification: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the product from unreacted starting materials or diastereomers .
  • Monitoring: Track reaction progress via TLC or HPLC to identify intermediate stages requiring adjustment .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify the presence of key groups (e.g., dichlorophenyl protons at ~6.8–7.5 ppm, carbonyl carbons at ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion) and detects isotopic patterns from chlorine atoms .
  • IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}, N-H bend at ~1500–1600 cm1^{-1}) .

Basic: How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

  • Solvent Screening: Test DMSO, ethanol, or aqueous buffers (pH-adjusted) for initial dissolution. For low solubility, use co-solvents (e.g., PEG-400) .
  • Derivatization: Convert the carboxylic acid group to a methyl ester temporarily to enhance lipophilicity .
  • Surfactants: Use Tween-80 or cyclodextrins to stabilize colloidal dispersions .

Advanced: How can enantiomeric separation be achieved given potential stereoisomerism?

Methodological Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve R/S enantiomers .
  • Derivatization with Chiral Auxiliaries: Attach a chiral tag (e.g., Mosher’s acid) to enhance separation efficiency .
  • Circular Dichroism (CD): Validate enantiomeric purity post-separation by comparing CD spectra to known standards .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in biological assays?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 3,5-dichlorophenyl with fluorophenyl) to assess electronic/steric effects .
  • Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., enzymes or receptors) .
  • Pharmacophore Mapping: Identify critical moieties (e.g., oxobutanoic acid backbone) using software like Schrödinger’s Phase .

Advanced: How should conflicting data on environmental persistence be resolved?

Methodological Answer:

  • Environmental Simulation: Conduct OECD 307 biodegradation tests under varied pH, temperature, and microbial conditions to assess degradation half-life .
  • Analytical Consistency: Cross-validate HPLC-MS and LC-TOF data to detect transformation products (e.g., hydrolyzed metabolites) .
  • Statistical Modeling: Apply multivariate analysis to distinguish experimental noise from true environmental variability .

Advanced: What in vitro models are suitable for evaluating its cytotoxicity and selectivity?

Methodological Answer:

  • Cell Lines: Use cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK-293) lines to assess selectivity. Measure IC50_{50} via MTT assays .
  • Mechanistic Profiling: Perform flow cytometry for apoptosis/necrosis differentiation and ROS detection kits for oxidative stress analysis .
  • 3D Models: Utilize spheroids or organoids to mimic in vivo tumor microenvironments .

Advanced: How can reaction mechanisms for degradation pathways be elucidated?

Methodological Answer:

  • Isotopic Labeling: Use 18^{18}O-labeled water or 2^{2}H-labeled substrates to trace hydrolytic or oxidative cleavage sites .
  • Computational Studies: Apply DFT calculations (Gaussian 09) to model transition states and activation energies for proposed pathways .
  • Trapping Intermediates: Quench reactions at timed intervals and analyze intermediates via LC-MS/MS .

Advanced: What methodologies address discrepancies in reported toxicity profiles?

Methodological Answer:

  • Dose-Response Repetition: Replicate assays across multiple labs using standardized protocols (e.g., OECD 423 for acute toxicity) .
  • Metabolite Profiling: Identify toxic metabolites via hepatic microsome incubations followed by UPLC-QTOF analysis .
  • Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map systemic effects .

Advanced: How can stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Kinetic Analysis: Monitor degradation rates via HPLC and calculate Arrhenius parameters to predict shelf-life .
  • Plasma Stability: Incubate with human plasma (37°C) and quantify intact compound over 24 hours using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.